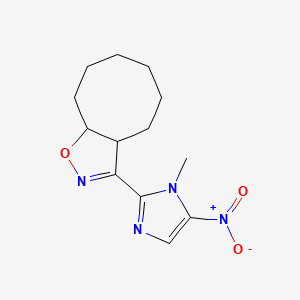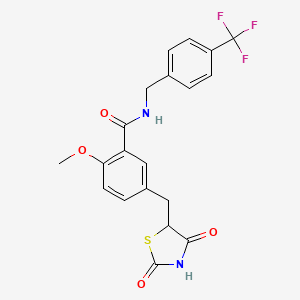
KRP-297
Vue d'ensemble
Description
Applications De Recherche Scientifique
KRP 297 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of thiazolidinedione derivatives and their interactions with various reagents.
Biology: Investigated for its effects on lipid metabolism and insulin sensitivity in cellular and animal models.
Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes and dyslipidemia due to its dual agonist activity on peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma
Mécanisme D'action
KRP-297, also known as MK-767 or 5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide, is a compound with potential therapeutic applications in the treatment of type 2 diabetes and dyslipidemia .
Target of Action
This compound primarily targets Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ) . These receptors play a crucial role in regulating lipid metabolism and glucose homeostasis .
Mode of Action
As a PPARα and PPARγ agonist , this compound binds to these receptors, triggering a conformational change that stabilizes their interaction with other proteins and allows the recruitment of cofactors . This results in the stimulation of transcription of target genes that regulate lipid metabolism and glucose homeostasis .
Biochemical Pathways
The activation of PPARα and PPARγ by this compound affects several biochemical pathways. It restores reduced lipid oxidation and inhibits enhanced lipogenesis and triglyceride accumulation in the liver . These effects can help regulate abnormal lipid metabolism, a common issue in conditions like type 2 diabetes and dyslipidemia .
Result of Action
The activation of PPARα and PPARγ by this compound leads to molecular and cellular effects that can help manage type 2 diabetes and dyslipidemia. By restoring lipid oxidation and inhibiting lipogenesis and triglyceride accumulation in the liver, this compound can help regulate lipid metabolism and improve glucose homeostasis .
Analyse Biochimique
Biochemical Properties
KRP-297 plays a significant role in biochemical reactions. It interacts with peroxisome proliferator-activated receptor (PPAR) isoforms, which are key players in lipid metabolism . This compound activates both PPAR-alpha and PPAR-gamma . This interaction influences lipid oxidation, lipogenesis, and triglyceride accumulation in the liver .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by restoring reduced lipid oxidation and inhibiting enhanced lipogenesis and triglyceride accumulation in the liver . These effects are likely to impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. This compound binds directly to PPAR-alpha and PPAR-gamma . This binding interaction leads to the activation of these receptors, which in turn influences lipid metabolism in cells .
Metabolic Pathways
This compound is involved in the PPAR pathway, which plays a key role in lipid metabolism
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du KRP 297 implique plusieurs étapes, commençant par la préparation de la structure de base de la thiazolidinedione. Les étapes clés comprennent :
Formation du cycle thiazolidinedione : Ceci est généralement obtenu par la réaction d'une benzylamine substituée avec un dérivé de thiazolidinedione en conditions basiques.
Introduction du groupe trifluorométhyle : Cette étape implique la réaction de l'intermédiaire avec un agent de trifluorométhylation, tel que l'iodure de trifluorométhyle, en conditions catalytiques.
Réaction de couplage finale : La dernière étape implique le couplage de l'intermédiaire avec un dérivé de benzamide substitué en conditions acides pour former le produit final.
Méthodes de production industrielle
La production industrielle du KRP 297 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et l'extensibilité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le KRP 297 subit diverses réactions chimiques, notamment :
Oxydation : Le KRP 297 peut subir des réactions d'oxydation, en particulier au niveau du cycle thiazolidinedione, conduisant à la formation de sulfoxydes et de sulfones.
Réduction : Des réactions de réduction peuvent se produire au niveau des groupes carbonylés, les transformant en alcools.
Substitution : Les cycles aromatiques du KRP 297 peuvent subir des réactions de substitution électrophile, telles que la nitration et l'halogénation.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont couramment utilisés.
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Alcools.
Substitution : Dérivés nitro et halogénés.
Applications de recherche scientifique
Le KRP 297 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la réactivité des dérivés de thiazolidinedione et leurs interactions avec divers réactifs.
Biologie : Investigé pour ses effets sur le métabolisme lipidique et la sensibilité à l'insuline dans des modèles cellulaires et animaux.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du diabète de type 2 et de la dyslipidémie en raison de son activité agoniste double sur le récepteur alpha activé par les proliférateurs de peroxysomes et le récepteur gamma activé par les proliférateurs de peroxysomes
Mécanisme d'action
Le KRP 297 exerce ses effets en se liant et en activant le récepteur alpha activé par les proliférateurs de peroxysomes et le récepteur gamma activé par les proliférateurs de peroxysomes. Ces récepteurs sont des récepteurs nucléaires qui régulent l'expression des gènes impliqués dans le métabolisme lipidique, l'homéostasie du glucose et l'inflammation. Lors de son activation, le KRP 297 induit un changement conformationnel dans les récepteurs, favorisant le recrutement de coactivateurs et la transcription des gènes cibles. Cela conduit à une augmentation de l'oxydation lipidique, à une réduction de la lipogenèse et à une amélioration de la sensibilité à l'insuline .
Comparaison Avec Des Composés Similaires
Composés similaires
Rosiglitazone : Un autre dérivé de thiazolidinedione qui agit comme un agoniste sélectif du récepteur gamma activé par les proliférateurs de peroxysomes.
Pioglitazone : Une thiazolidinedione qui cible également le récepteur gamma activé par les proliférateurs de peroxysomes mais a un profil d'effets secondaires différent.
Fenofibrate : Un agoniste sélectif du récepteur alpha activé par les proliférateurs de peroxysomes utilisé pour traiter l'hyperlipidémie
Unicité
Le KRP 297 est unique en raison de son activité agoniste double sur le récepteur alpha activé par les proliférateurs de peroxysomes et le récepteur gamma activé par les proliférateurs de peroxysomes, ce qui en fait un candidat prometteur pour le traitement des troubles métaboliques qui impliquent à la fois la dysrégulation des lipides et du glucose. Cette double activité le distingue des autres composés qui ne ciblent qu'un seul de ces récepteurs .
Propriétés
IUPAC Name |
5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4S/c1-29-15-7-4-12(9-16-18(27)25-19(28)30-16)8-14(15)17(26)24-10-11-2-5-13(6-3-11)20(21,22)23/h2-8,16H,9-10H2,1H3,(H,24,26)(H,25,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFXEUUOMTXWCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C(=O)NC(=O)S2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870239 | |
| Record name | 5-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-{[4-(trifluoromethyl)phenyl]methyl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213252-19-8 | |
| Record name | 5-[(2,4-Dioxo-5-thiazolidinyl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213252-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | KRP297 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213252198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[4-[[[4-(tert-Butyl)phenyl]sulfonyl]imino]-1-oxo-1,4-dihydro-2-naphthyl]thio]acetic Acid](/img/structure/B1673763.png)
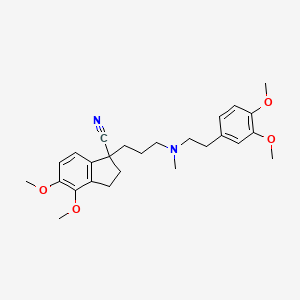
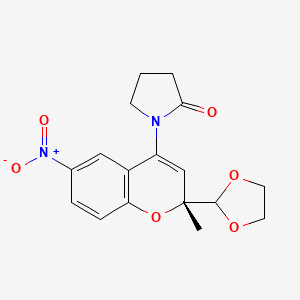
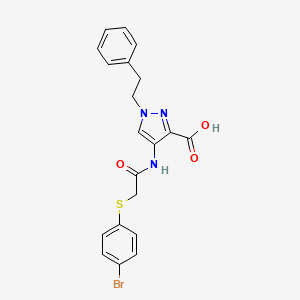
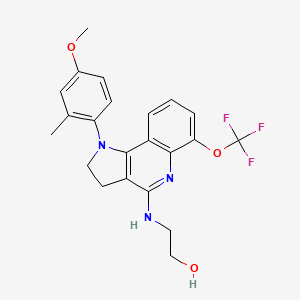
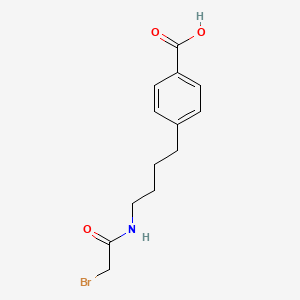
![N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)methyl]amino}propanamide](/img/structure/B1673771.png)
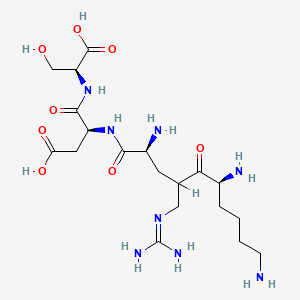
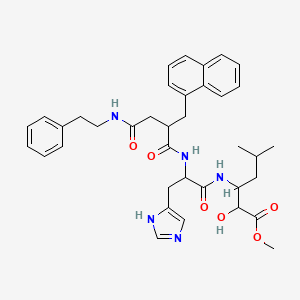
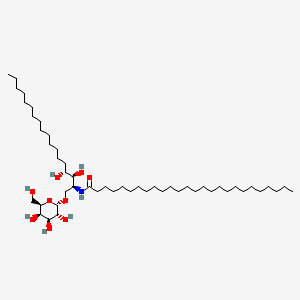

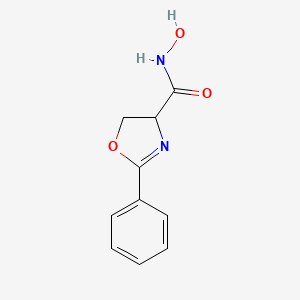
![2-[2,3-dichloro-4-[(E)-2-ethylbut-2-enoyl]phenoxy]acetic acid](/img/structure/B1673784.png)
